
4-Azidomethyl-L-phenylalanine
Overview
Description
4-Azidomethyl-L-phenylalanine (AzF) is a non-natural amino acid that has gained significant attention in the field of chemical biology due to its unique chemical properties . AzF is an analog of phenylalanine, where the α-carbon is substituted with an azide group (-N3) instead of the usual hydrogen atom.
Synthesis Analysis
Two new azidophenylalanine residues have been synthesized and, in combination with 4-azido-L-phenylalanine and 4-azidomethyl-L-phenylalanine, form a series of unnatural amino acids (UAAs) containing the azide vibrational reporter at varying distances from the aromatic ring of phenylalanine .Molecular Structure Analysis
The molecular formula of 4-Azidomethyl-L-phenylalanine is C10H12N4O2, and its molecular weight is 220.23 .Chemical Reactions Analysis
4-Azidomethyl-L-phenylalanine is used as an effective vibrational reporter of local protein environments. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Pamf has been utilized in the development of ADCs, which are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. By incorporating Pamf into antibodies, researchers can achieve site-directed conjugation, enhancing the precision and effectiveness of the therapy .
Site-Specific Conjugation Technology
The compound is instrumental in site-specific conjugation technology, allowing for precise attachment of various molecules to antibodies or proteins. This technology is crucial for creating homogeneous and reproducible ADCs .
Cell-Free Expression Systems
Pamf is used in cell-free expression systems to produce ADCs through site-specific incorporation of unnatural amino acids. This method streamlines the production process and improves the specificity of ADCs .
Click Chemistry Applications
The compound is a key player in click chemistry, where it participates in bio-orthogonal coupling reactions that are favorable under dilute aqueous conditions. This chemistry is vital for creating stable linkages in biological systems .
Optimization of Unnatural Amino Acids
Pamf serves as an optimized unnatural amino acid for incorporation into proteins and antibodies. Its use allows for greater control over the properties and functions of these molecules .
Discovery of Novel Enzyme Variants
The use of Pamf has led to the discovery of novel variants of enzymes like tyrosyl tRNA synthetase (TyrRS). These variants have high activity and specificity, which are essential for the incorporation of unnatural amino acids into proteins .
Mechanism of Action
Target of Action
The primary target of 4-Azidomethyl-L-phenylalanine (Pamf) is proteins, specifically those that can incorporate unnatural amino acids (UAAs) . This compound is genetically incorporated into proteins in a site-specific manner utilizing an engineered, orthogonal aminoacyl-tRNA synthetase .
Mode of Action
Pamf interacts with its protein targets by being incorporated into them during protein synthesis . This is achieved by responding to an amber codon with high efficiency and fidelity . The azide group in Pamf serves as a vibrational reporter, providing information about the local environment of the protein .
Biochemical Pathways
The incorporation of Pamf into proteins allows for the probing of protein hydration with high spatial resolution . This is due to the large extinction coefficient and environmental sensitivity of the azide asymmetric stretch vibration . The azide groups in the incorporated Pamf indicate that they are hydrated in the protein .
Pharmacokinetics
It is genetically incorporated into proteins, suggesting it is metabolized and excreted following protein metabolism pathways .
Result of Action
The incorporation of Pamf into proteins allows for the study of protein structure, hydration, and dynamics . The azide group in Pamf provides a strong signal that is sensitive to its local environment, appearing in a clear region of the infrared spectrum . This makes Pamf a valuable tool in protein research .
Action Environment
The action of Pamf is influenced by the local protein environment. The azide group in Pamf is sensitive to this environment, particularly hydration . Therefore, factors that influence protein hydration and structure, such as pH and temperature, could potentially influence the action and efficacy of Pamf .
Future Directions
Unnatural amino acids like 4-Azidomethyl-L-phenylalanine have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity . The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions . In the future, more research is needed to explore unnatural amino acids with novel side chains that can address the limitations of natural amino acids .
properties
IUPAC Name |
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12/h1-4,9H,5-6,11H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBPZXIKZXTCG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidomethyl-L-phenylalanine | |
CAS RN |
1446772-80-0 | |
| Record name | 4-Azidomethyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446772800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-amino-3-(4-(azidomethyl)phenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZIDOMETHYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y93EFN1C36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



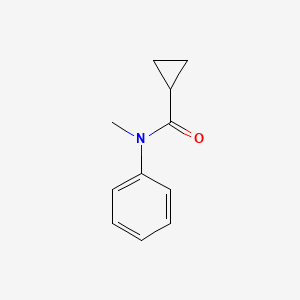
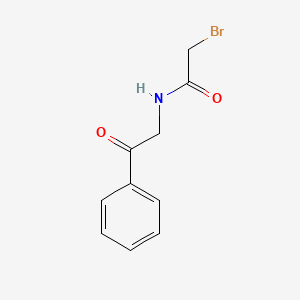
![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1652411.png)
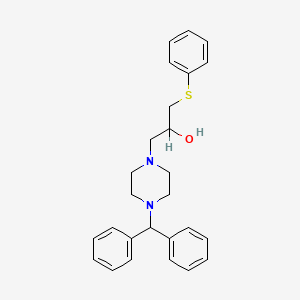


![2-[(2,4-Dinitrophenyl)thio]aniline](/img/structure/B1652420.png)


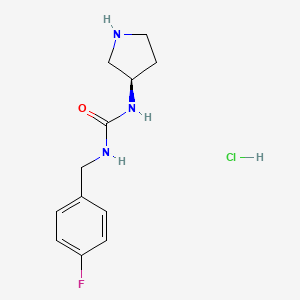
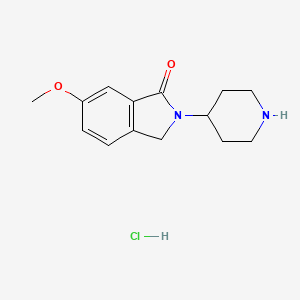
![[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652428.png)
![1-[(4-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652429.png)
![1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652431.png)